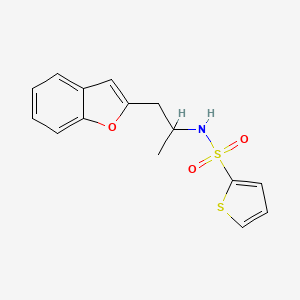

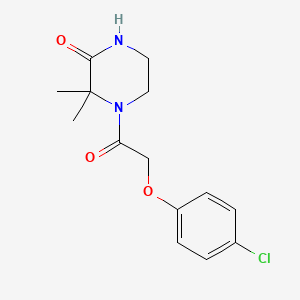

![molecular formula C14H21BrN4O2 B2642357 Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate CAS No. 2377036-17-2](/img/structure/B2642357.png)

Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate, also known as BPP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-3 is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of addiction, schizophrenia, and other neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis and Binding Affinities

Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate and structurally related compounds have been synthesized to explore their binding affinities to D2 and 5-HT1A receptors. These compounds are structurally related to adoprazine, known for its potential as an atypical antipsychotic with D2 receptor antagonist and 5-HT1A receptor agonist properties. The synthesis involved condensation of modified aryl bromides with tert-butyl piperazine-1-carboxylate and a series of subsequent reactions. The structure-activity relationship studies indicated that certain groups significantly contribute to the dual receptor binding affinities of these compounds (Ullah, 2014).

X-ray Diffraction Studies and Biological Evaluation

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized through a condensation reaction, is structurally related to the molecule . It has been characterized using various spectroscopic methods and its structure confirmed through single crystal X-ray diffraction data. This compound displayed poor antibacterial and moderate anthelmintic activity in biological evaluations (Sanjeevarayappa et al., 2015).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, which are structurally related to the molecule , focused on their role as ligands for the histamine H4 receptor. The optimization of these compounds led to derivatives showing potential in pain and anti-inflammatory models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthetic Methodologies

Various synthetic methodologies involving this compound and related structures have been explored. The Curtius rearrangement has been utilized for the synthesis of tert-butyl carbamates (Lebel & Leogane, 2005). Synthesis of biopertinent intermediates like tert–butyl carbazates has been reported, characterized by spectroscopic and X-ray diffraction techniques (Shanthi et al., 2020). Moreover, research into the synthesis of p38 MAP kinase inhibitors for the treatment of rheumatoid arthritis and psoriasis involves structures similar to this molecule (Chung et al., 2006).

Propiedades

IUPAC Name |

tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPCSCNSHLOZCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

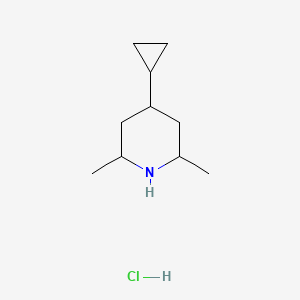

![N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2642276.png)

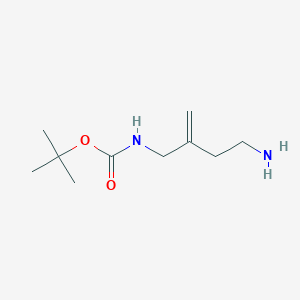

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2642278.png)

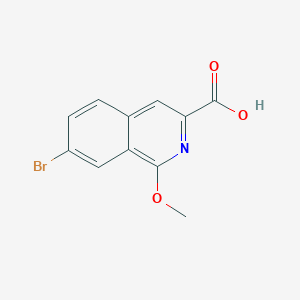

![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)

![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)

![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)

![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)